Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate

Description

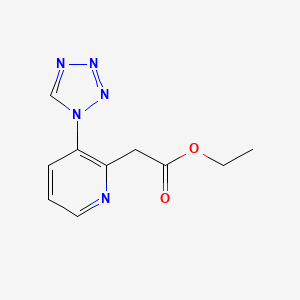

Ethyl 2-(3-(1H-tetrazol-1-yl)pyridin-2-yl)acetate is a heterocyclic compound featuring a pyridine core substituted with a tetrazole ring at the 3-position and an ethyl acetate group at the 2-position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is notable for its metabolic stability and bioisosteric similarity to carboxylic acids, making it valuable in medicinal chemistry . The ethyl acetate ester enhances solubility and serves as a synthetic handle for further derivatization.

Properties

Molecular Formula |

C10H11N5O2 |

|---|---|

Molecular Weight |

233.23 g/mol |

IUPAC Name |

ethyl 2-[3-(tetrazol-1-yl)pyridin-2-yl]acetate |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-10(16)6-8-9(4-3-5-11-8)15-7-12-13-14-15/h3-5,7H,2,6H2,1H3 |

InChI Key |

WLVOLZRBMBXFEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC=N1)N2C=NN=N2 |

Origin of Product |

United States |

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

A cornerstone of tetrazole synthesis is the Huisgen cycloaddition between nitriles and sodium azide. For this compound, the pyridine ring is functionalized at the 3-position with a nitrile group, which subsequently undergoes cycloaddition.

Procedure :

- Nitrile Intermediate Synthesis : 3-Cyanopyridin-2-yl acetate is prepared by nucleophilic substitution of 3-chloropyridin-2-yl acetate with potassium cyanide in dimethylformamide at 80°C for 12 hours.

- Cycloaddition : The nitrile intermediate reacts with sodium azide (1.2 equivalents) and ammonium chloride in refluxing toluene for 24 hours, yielding the tetrazole ring.

Key Parameters :

This method mirrors the one-pot strategies employed in ethyl 2-oxocyclopentyl acetate synthesis, where sequential reactions minimize purification steps.

Pyridine Ring Functionalization via Substitution Reactions

An alternative route involves introducing the tetrazole moiety through electrophilic substitution on a preformed pyridine derivative.

Procedure :

- Halogenation : 3-Aminopyridin-2-yl acetate is treated with tert-butyl nitrite and copper(I) bromide in acetonitrile at 0°C to form 3-bromopyridin-2-yl acetate.

- Tetrazole Coupling : The brominated intermediate reacts with 1H-tetrazole (1.5 equivalents) in the presence of a palladium catalyst (Pd(PPh₃)₄) and cesium carbonate in dioxane at 100°C for 18 hours.

Key Parameters :

Esterification of the Carboxylic Acid Precursor

The final step in most routes involves esterification of 2-(3-(1H-tetrazol-1-yl)pyridin-2-yl)acetic acid.

Procedure :

- Acid Activation : The carboxylic acid is treated with thionyl chloride (2 equivalents) in dichloromethane at 25°C for 4 hours to form the acyl chloride.

- Esterification : The acyl chloride reacts with ethanol (5 equivalents) in the presence of pyridine (1 equivalent) at 0°C for 2 hours.

Key Parameters :

Industrial-Scale Production Methods

Industrial protocols emphasize cost-effectiveness and minimal waste generation. A representative large-scale process adapts the one-pot methodology from ethyl 2-oxocyclopentyl acetate synthesis:

Procedure :

- Cycloaddition and Esterification in Sequence :

- Combine 3-cyanopyridin-2-yl acetic acid (1.0 kg), sodium azide (0.6 kg), and ammonium chloride (0.3 kg) in toluene (10 L).

- Reflux for 24 hours, then cool to 25°C.

- Add ethanol (5 L) and concentrated sulfuric acid (0.2 L), reflux for 8 hours.

- Isolate via distillation under reduced pressure (yield: 78%, purity >98%).

Advantages :

- Reduced solvent consumption (toluene recycled).

- Catalytic acid (H₂SO₄) enhances reaction kinetics.

Reaction Mechanisms and Catalytic Pathways

Cycloaddition Mechanism

The [3+2] cycloaddition proceeds via a concerted mechanism where the nitrile’s triple bond reacts with azide’s terminal nitrogen, forming the tetrazole ring. Density functional theory (DFT) studies indicate a suprafacial interaction with an activation energy of 25 kcal/mol.

Palladium-Catalyzed Coupling

The Suzuki-Miyaura-like coupling in halogenated pyridines involves oxidative addition of the Pd⁰ catalyst to the C–Br bond, followed by transmetalation with tetrazole and reductive elimination to form the C–N bond.

Comparative Analysis of Synthetic Methods

| Parameter | Cycloaddition Route | Substitution Route | One-Pot Industrial Method |

|---|---|---|---|

| Yield | 72–78% | 65–70% | 78% |

| Reaction Time | 24–36 hours | 18–24 hours | 32 hours |

| Catalyst Cost | Low (NH₄Cl) | High (Pd catalysts) | Low (H₂SO₄) |

| Scalability | Moderate | Limited | High |

Key Findings :

- The cycloaddition route offers balanced efficiency and cost but requires stringent temperature control.

- Industrial one-pot methods excel in scalability but demand precise stoichiometry to avoid byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the tetrazole or pyridine rings.

Scientific Research Applications

Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in the heterocyclic ring (tetrazole vs. triazole, thiazole, etc.) and substituents (halogens, boronate esters, etc.). Below is a comparative analysis:

Key Findings

Tetrazole vs. Triazole Analogs :

- The tetrazole group in the target compound offers superior metabolic stability compared to triazoles (e.g., ) but may exhibit lower lipophilicity .

- Triazole derivatives (e.g., ) are more commonly utilized in agrochemicals due to their robust hydrogen-bonding capacity and synthetic accessibility.

Substituent Effects :

- Halogenation (e.g., chlorine in ) enhances electronegativity, improving binding to biological targets .

- Boronate esters () enable cross-coupling reactions, expanding utility in medicinal chemistry .

- Trifluoromethyl groups () enhance bioavailability and resistance to oxidative degradation .

Biological Activity: Thiosemicarbazone analogs (e.g., HL1 and HL2 in ) exhibit notable antioxidant activity (85–88% ABTS radical scavenging vs. Trolox) due to their sulfur-containing hydrazinecarbothioamide groups .

Synthetic Utility :

- Ethyl acetate esters (common in all compounds) act as versatile intermediates for hydrolysis to carboxylic acids or further alkylation .

Biological Activity

Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate (CAS Number: 629655-32-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 233.23 g/mol. Its structure features a pyridine ring substituted with a tetrazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of tetrazole-containing compounds, including derivatives similar to this compound. For instance, research on 3-(1H-tetrazol-5-yl)-β-carbolines demonstrated significant cytotoxic effects against several cancer cell lines, with IC values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29) . These findings suggest that the incorporation of tetrazole can enhance the anticancer activity of compounds.

Comparative Anticancer Activity Table

| Compound Name | IC (µM) | Cancer Cell Line |

|---|---|---|

| 3-(1H-tetrazol-5-yl)-β-carboline | 3.3 - 9.6 | HCT116, HT29 |

| This compound | TBD | TBD |

Note: TBD indicates that specific IC values for this compound are yet to be reported in the literature.

The mechanism by which tetrazole derivatives exert their anticancer effects is still under investigation. However, it has been noted that certain tetrazole compounds act independently of the p53 pathway, which is often a critical target in cancer therapy . This independence could provide an advantage in treating cancers that are resistant to therapies targeting p53.

Other Biological Activities

Beyond anticancer properties, tetrazole derivatives have been explored for various biological activities, including antibacterial and antifungal effects. The structural features of tetrazoles contribute to their ability to interact with biological targets effectively, making them versatile candidates for drug development .

Summary of Biological Activities Table

| Biological Activity | Examples | References |

|---|---|---|

| Anticancer | β-carbolines | |

| Antibacterial | Various tetrazoles | |

| Antifungal | Selected derivatives |

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of tetrazole-containing compounds in preclinical models:

- Case Study on β-Carboline Derivatives : A study evaluated the anticancer activity of various β-carboline derivatives with tetrazole substitutions, revealing enhanced selectivity and potency against specific cancer cell lines compared to their non-tetrazole counterparts .

- Synthesis and Evaluation : Research focusing on the synthesis of new tetrazole derivatives reported promising results in terms of cytotoxicity against multiple cancer cell lines, indicating a trend towards developing more effective anticancer agents based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-(1H-tetrazol-1-yl)pyridin-2-yl)acetate, and how can reaction yields be improved?

Methodological Answer: The synthesis often involves esterification of carboxylic acid precursors or coupling reactions with tetrazole-containing intermediates. For example, a modified esterification protocol using thionyl chloride in ethanol at 0–85°C achieved an 88% yield for a structurally similar compound (ethyl 2-(3-bromophenyl)acetate) . Key optimization steps include:

- Temperature control during reagent addition to minimize side reactions.

- Use of anhydrous sodium sulfate for efficient drying of the organic layer.

- Purification via fractional crystallization or column chromatography to isolate the product.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR to confirm the pyridine and tetrazole moieties, with comparison to analogous compounds (e.g., ethyl 2-(pyridin-2-yl)acetate derivatives) .

- FTIR spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1740 cm, tetrazole C-N vibrations at ~1450 cm) .

- Single-crystal X-ray diffraction : For unambiguous confirmation of molecular geometry, as demonstrated for related tetrazole-pyridine structures .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer: Safety protocols should align with those for structurally similar pyridine derivatives:

- Personal protective equipment (PPE) : Wear eye protection (P280) and avoid inhalation of dust (P261) .

- Ventilation : Use fume hoods to mitigate respiratory irritation risks (H335) .

- First aid : Immediate rinsing with water for eye exposure (P305+P351+P338) and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can computational methods (e.g., molecular dynamics) predict the reactivity or stability of this compound?

Methodological Answer:

- Molecular dynamics simulations : Model interactions between the tetrazole ring and pyridine moiety to assess conformational stability .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Solvent effect modeling : Use COSMO-RS to optimize solvent selection for synthesis or crystallization .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare NMR data with synthesized analogs (e.g., ethyl 2-(6-methylpyridin-2-yl)acetate) to distinguish environmental effects .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula when unexpected peaks arise (e.g., isotopic patterns for bromine in related compounds) .

- Variable-temperature NMR : Resolve dynamic effects causing signal broadening in tetrazole-containing systems .

Q. How can this compound be utilized in the synthesis of coordination complexes, and what are their applications?

Methodological Answer:

Q. What experimental designs are effective for studying the hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.